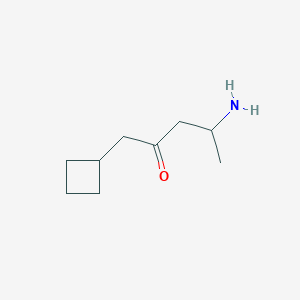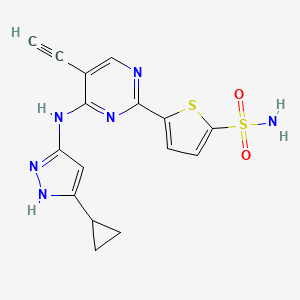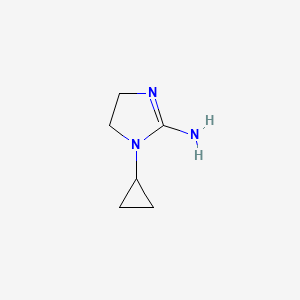
1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring fused with a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different functionalized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
科学的研究の応用
1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4-cyclopropyl-1H-imidazol-2-amine: This compound shares a similar imidazole core but differs in the position of the cyclopropyl group.
4,5-dihydro-1H-imidazol-2-amine: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness: 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
1-cyclopropyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C6H11N3/c7-6-8-3-4-9(6)5-1-2-5/h5H,1-4H2,(H2,7,8) |
InChIキー |
BZOPFFWILOJTEO-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



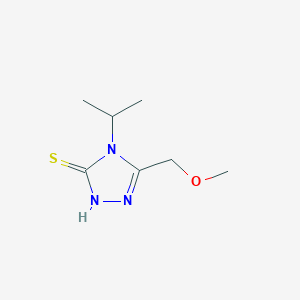
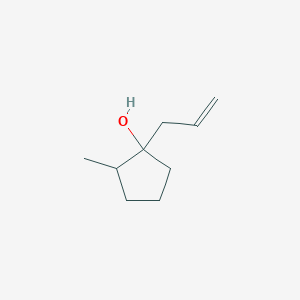
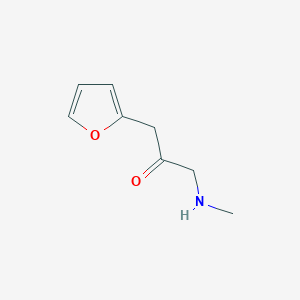
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)


![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
methanol](/img/structure/B13182039.png)
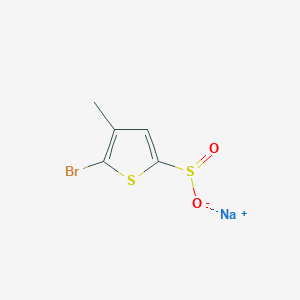
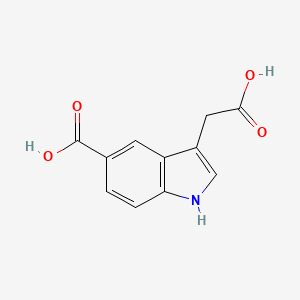
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
